Product packaging for Cimemoxin(Cat. No.:CAS No. 3788-16-7)

Cimemoxin

Cat. No.: B1593763
CAS No.: 3788-16-7
M. Wt: 128.22 g/mol
InChI Key: BDHMBGHSWFWYSP-UHFFFAOYSA-N
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Description

Historical Context and Initial Classification as a Monoamine Oxidase Inhibitor

Cimemoxin is historically recognized as a hydrazine (B178648) monoamine oxidase inhibitor (MAOI) wikipedia.orgwikiwand.com. Hydrazine antidepressants, including this compound, were discovered and initially explored in the 1950s and 1960s wikiwand.com. The classification of this compound as an MAOI is documented within the context of International Nonproprietary Names, where the stem "-moxin" was formerly used for hydrazine derivative monoamine oxidase inhibitors antibodysociety.orgwho.intwho.int. Research from the 1960s specifically details the synthesis of new monoamine oxidase inhibitors, including compounds structurally related to this compound wikipedia.org. This compound itself is reported to possess significantly higher relative activity compared to other MAOIs like iproniazid (B1672159) and nialamide (B1662786) in patent literature wikipedia.org.

Rationale for Continued Academic Investigation and Derivative Development

The continued academic investigation and development of this compound derivatives stem from the broader interest in hydrazine derivatives and related heterocyclic compounds for their diverse potential biological activities ontosight.aiacs.orgresearchgate.net. While specific detailed research on this compound itself may not be widely documented in mainstream literature, the exploration of hydrazine derivatives often focuses on potential antiviral, antibacterial, or anticancer properties due to their ability to interact with metabolic pathways or enzymatic activities ontosight.ai.

Recent academic research highlights the synthesis and evaluation of this compound derivatives for various applications. For instance, studies published in late 2023 and early 2024 have investigated the antioxidant, antibacterial, and cytotoxic activities of this compound derivatives researchgate.netacs.orgresearcher.liferesearchgate.netx-mol.com. This indicates a rationale for continued research based on the potential of modifying the core this compound structure to yield compounds with desirable biological profiles. The synthesis of novel derivatives using various chemical methods, including green chemistry approaches, further underscores the ongoing academic interest in this compound class researchgate.netresearchgate.net.

Overview of Key Research Areas for this compound and its Derivatives

Key research areas involving this compound and its derivatives in academic chemistry primarily revolve around the synthesis and evaluation of their biological activities. Based on recent literature, these areas include:

Antioxidant Activity: Investigating the ability of this compound derivatives to scavenge free radicals and mitigate oxidative stress researchgate.netacs.orgx-mol.com. Studies have reported considerable antioxidant activity for certain this compound derivatives researchgate.net.

Antibacterial Activity: Evaluating the efficacy of this compound derivatives against various bacterial strains, including clinical pathogens researchgate.netacs.orgresearchgate.netresearcher.liferesearchgate.net. Research has identified derivatives with notable activity against specific bacteria researchgate.netacs.orgresearchgate.net.

Cytotoxic Activity: Assessing the potential of this compound derivatives to induce toxicity in cancer cells researchgate.netacs.orgresearchgate.netresearchgate.netx-mol.com. Some derivatives have shown promising cytotoxic effects against certain cancer cell lines acs.org.

Molecular Docking Studies: Utilizing computational methods to predict the binding interactions of this compound derivatives with biological targets, providing insights into their potential mechanisms of action researchgate.netacs.orgplos.orgnih.govresearchgate.netresearchgate.net. These studies help in understanding how derivatives might interact with enzymes or proteins involved in various biological processes researchgate.netplos.orgnih.govresearchgate.net.

These research areas demonstrate a focus on exploring the therapeutic potential of this compound derivatives beyond its initial classification as an MAOI, leveraging the structural scaffold for the development of new bioactive compounds.

Data Table: Examples of Biological Activities of this compound Derivatives

CompoundActivityNotesSource
Compound 1hAntioxidantShowed considerable activity, more potent than kojic acid. researchgate.net
Compound 1dAntibacterialHighly active against K. pneumonia. researchgate.net
Compound 1cLarvicidalHigher activity against C. quinquefasciatus larvae than permethrin (B1679614). plos.orgnih.govresearchgate.net
Compound 2gAntibacterialImpressive inhibitory activities against resistant bacterial strains. acs.org
Compound 2gCytotoxicHigher efficacy against HepG2 cancer cell line than doxorubicin (B1662922). acs.org

Data Table: Molecular Docking Scores for this compound Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)NotesSource
Compound 1cMosquito odorant-binding protein (3OGN)-10.4Surpassed standard permethrin (-9.5 kcal/mol). plos.orgnih.govresearchgate.net
Compound 2gNot specified in detail (compared to standards)-8.5 vs -7.3 and -10.0 vs -8.4Higher docking score compared to standard compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B1593763 Cimemoxin CAS No. 3788-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHMBGHSWFWYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191314
Record name Cimemoxin [INN:DCF]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-16-7
Record name (Cyclohexylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimemoxin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimemoxin [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMEMOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Cimemoxin and Its Analogues

Established Synthetic Pathways for Cimemoxin

An established synthetic route for this compound involves starting with 3-cyclohexene-1-carbaldehyde. This precursor, also known as 1,2,3,6-Tetrahydrobenzaldehyde (CAS Number 100-50-5), is reacted with N-acetylhydrazine to form a hydrazone intermediate. wikipedia.orgchemsrc.com The resulting hydrazone undergoes reduction through catalytic hydrogenation. wikipedia.org Finally, the acetyl group is removed via acid hydrolysis to yield this compound. wikipedia.org This pathway is referenced in earlier patents concerning the preparation of N-hexahydrobenzyl hydrazine (B178648) and its salts. wikipedia.org

Development of Novel Synthetic Routes for this compound Derivatives

Recent research has focused on developing novel and efficient synthetic routes for this compound derivatives, often employing modern chemical strategies to improve yield, reduce reaction times, and align with sustainable chemistry principles.

One-pot and multicomponent synthesis approaches have been increasingly utilized in the preparation of this compound derivatives. These methods allow for the formation of multiple chemical bonds in a single reaction vessel, minimizing the need for isolation and purification of intermediates, thereby increasing efficiency. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.net For instance, novel multicomponent pyrazolidine-3,5-dione (B2422599) derivatives, which can be considered analogues or related compounds depending on their specific structure, have been synthesized using a one-pot method. plos.orgdntb.gov.uanih.govresearchgate.net Similarly, multicomponent derivatives of anthraquinone (B42736) have been synthesized using a one-pot approach via the Mannich base reaction. nih.govtandfonline.com These approaches often lead to high yields of the desired products. plos.orgdntb.gov.uanih.govnih.govresearchgate.net

The principles of green chemistry are being integrated into the synthesis of this compound derivatives to develop more environmentally friendly processes. This includes the use of solvent-free conditions and the application of catalysts such as enzymes. plos.orgdntb.gov.uanih.govresearchgate.netnih.govtandfonline.comresearchgate.netrsc.orgfrontiersin.org The grindstone method, a solvent-free technique, has been employed in the one-pot multicomponent synthesis of pyrazolidine-3,5-dione derivatives, often catalyzed by enzymes like Cu(II)-tyrosinase. plos.orgdntb.gov.uanih.govresearchgate.netfrontiersin.org This method offers mild reaction conditions and high yields. plos.orgdntb.gov.uanih.govresearchgate.net The use of plant extracts in the synthesis of nanocatalysts, such as VN–Fe3O4–CuO, for the cyclization of isoniazid (B1672263) with pyrazole (B372694) to form pyrazolo[3,4-c]pyrazole (B14755706) derivatives is another example of green synthesis being explored in the context of related hydrazine-containing compounds. rsc.org

One-Pot and Multicomponent Synthesis Approaches

Spectroscopic and Analytical Characterization Techniques for Synthesized Compounds

A range of spectroscopic and analytical techniques are employed to confirm the structure and purity of synthesized this compound and its derivatives. These methods provide detailed information about the molecular composition and functional groups present in the compounds.

Commonly used techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the synthesized compounds by analyzing characteristic absorption bands. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the structure and bonding of the molecules by analyzing the magnetic properties of atomic nuclei. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netrsc.orgresearchgate.netacs.orggoogle.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netresearchgate.net Techniques like GC-MS are also utilized. nih.gov

Elemental Analysis: Determines the percentage composition of elements (e.g., C, H, N) in the synthesized compounds, which helps to confirm the molecular formula. plos.orgdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net

UV-Vis Spectroscopy: Used to study the electronic transitions within the molecules and can provide information about conjugated systems. acs.org

These techniques, often used in combination, are crucial for the comprehensive characterization of the synthesized this compound derivatives and confirming the successful outcome of the synthetic procedures.

Pharmacological Actions and Mechanistic Investigations

Monoamine Oxidase Inhibition by Cimemoxin: Historical Context and Biochemical Basis

This compound is categorized within the group of hydrazine-derived monoamine oxidase inhibitors, a class of psychoactive substances that emerged in the mid-20th century. iiab.mewikipedia.orgnih.gov The development of hydrazine (B178648) MAOIs represented an early pharmacological approach to treating depressive disorders. This compound itself was part of this research landscape but did not proceed to commercialization. iiab.memarefa.orgwikipedia.org

The biochemical basis of MAO inhibition by hydrazine derivatives, including this compound, involves their interaction with the monoamine oxidase enzymes. MAO enzymes are crucial for the metabolism and breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) within the nervous system. marefa.org By inhibiting MAO activity, these compounds prevent the degradation of these neurotransmitters, leading to increased concentrations in synaptic spaces and storage sites. marefa.org This elevation in monoamine levels is the fundamental mechanism believed to underpin the antidepressant effects of MAO inhibitors. marefa.org While specific detailed biochemical studies on this compound's interaction with MAO were not extensively found in the available literature, it is reported that this compound possesses significantly higher relative activity compared to other hydrazine MAOIs like iproniazid (B1672159) and nialamide (B1662786), based on patent information. iiab.me

Neurochemical Effects Associated with MAO Inhibition

The inhibition of monoamine oxidase by compounds like this compound results in altered neurochemistry, primarily characterized by an increase in the synaptic availability of monoamine neurotransmitters. marefa.org This includes elevated levels of serotonin, norepinephrine, and dopamine within the central nervous system and the sympathetic nervous system. marefa.org The increased concentration of these neurotransmitters is hypothesized to correct chemical imbalances in the brain that are thought to contribute to the symptoms of depression, thereby exerting an antidepressant effect. marefa.org While the general neurochemical consequences of MAO inhibition are well-established, specific detailed research findings on the in vivo neurochemical effects directly attributable to this compound treatment were not available in the consulted sources.

Biological Activities of Cimemoxin Derivatives

Antimicrobial Properties

Cimemoxin derivatives have demonstrated notable antimicrobial properties, exhibiting efficacy against both bacteria and fungi rsc.orgx-mol.comresearchgate.netresearcher.lifenih.govgoogle.comresearchgate.net.

Studies have evaluated the antibacterial potential of this compound derivatives against a variety of Gram-positive and Gram-negative bacteria nih.govrsc.orgacs.orgresearcher.liferesearchgate.netresearcher.lifegoogle.com. For instance, compound 1t, an anthraquinone-connected coumarin (B35378) derivative, showed higher activity against Enterobacter aerogenes with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and an inhibition zone of 32 mm, compared to ciprofloxacin (B1669076) (MIC = 0.5 μg/mL, 30 mm) nih.gov. Compound 1d exhibited greater activity against K. pneumoniae (MIC = 0.5 μg/mL) than ciprofloxacin (MIC = 16 μg/mL) researchgate.net. This compound also showed high activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 1 µg/mL) researchgate.net. Another derivative, compound 1g, demonstrated high activity against Escherichia coli with an MIC of 1 μg/mL, proving more effective than ciprofloxacin rsc.orgnih.gov. Certain biphenyl (B1667301) diol derivatives of this compound have also shown significant antibacterial effects google.com.

Here is a summary of some reported antibacterial activities of this compound derivatives:

CompoundTested BacteriaActivity / MIC (μg/mL)Comparison StandardSource
1tEnterobacter aerogenesMIC = 0.25Ciprofloxacin nih.gov
1dK. pneumoniaeMIC = 0.5Ciprofloxacin researchgate.net
1dStaphylococcus aureusMIC = 1Standard researchgate.net
1dPseudomonas aeruginosaMIC = 1Standard researchgate.net
1gEscherichia coliMIC = 1Ciprofloxacin rsc.orgnih.gov
1tE. coli16 mm inhibition zoneCiprofloxacin (27 mm) nih.gov
1tS. aureus16 mm inhibition zoneCiprofloxacin (25 mm) nih.gov

Beyond antibacterial effects, this compound derivatives have also exhibited antifungal properties x-mol.comresearcher.lifegoogle.comresearchgate.net. Compound 1b, a pyrazolo[3,4-c]pyrazole (B14755706) derivative, showed higher antifungal activity against Candida albicans (MIC: 0.25 μg/mL) compared to clotrimazole (B1669251) (MIC: 0.5 μg/mL) rsc.orgnih.gov. Compound 1h was effective against Microsporum audouinii (MIC: 0.5 μg/mL), while compound 1i demonstrated higher activity against Cryptococcus neoformans (MIC: 2 μg/mL) than the standard clotrimazole (MIC: 4 μg/mL) nih.gov. Another derivative, compound 1c, also exhibited high antifungal activity against M. audouinii (MIC = 4 µg/mL) researchgate.net.

Reported antifungal activities of this compound derivatives include:

CompoundTested FungiActivity / MIC (μg/mL)Comparison StandardSource
1bCandida albicansMIC = 0.25Clotrimazole rsc.orgnih.gov
1hMicrosporum audouiniiMIC = 0.5- nih.gov
1iCryptococcus neoformansMIC = 2Clotrimazole nih.gov
1cMicrosporum audouiniiMIC = 4- researchgate.net

Antibacterial Efficacy and Spectrum

Antioxidant Activity and Oxidative Stress Modulation

This compound derivatives have been investigated for their antioxidant potential and ability to modulate oxidative stress rsc.orgx-mol.netacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Various assays, such as DPPH, NO, H2O2, and ABTS scavenging activities, have been employed to assess these properties researchgate.netresearchgate.netnih.gov. For example, in DPPH scavenging activity, compound 1o showed high activity (50.68 % at 100 μg/mL), although it was less active than the standard BHT (76.74 % at 100 μg/mL) nih.govresearchgate.netresearchgate.net. Compounds 1o, 1n, and 1q also exhibited significant DPPH scavenging activity (50.68%, 49.32%, and 48.62% at 100 μg/mL, respectively) nih.gov. Some derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in oxidative processes researchgate.netnih.gov. Compound 1h showed potent tyrosinase inhibitory activity with an IC50 of 15.16 µg/mL, which was more potent than kojic acid (IC50 = 17.79 ± 0.95 µg/mL) researchgate.netresearchgate.net. Certain biphenyl diol derivatives have also demonstrated excellent anti-oxidation effects google.com.

Examples of reported antioxidant activities:

CompoundAssayActivity / IC50 (μg/mL) or % InhibitionComparison StandardSource
1oDPPH scavenging50.68 % at 100 μg/mLBHT (76.74 %) nih.govresearchgate.netresearchgate.net
1nDPPH scavenging49.32 % at 100 μg/mLBHT (76.74 %) nih.gov
1qDPPH scavenging48.62 % at 100 μg/mLBHT (76.74 %) nih.gov
1hTyrosinase inhibitionIC50 = 15.16Kojic acid (17.79) researchgate.netresearchgate.net

Cytotoxic Effects and Anticancer Potential

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating potential anticancer applications ontosight.airsc.orgx-mol.netx-mol.comx-mol.comresearchgate.netresearchgate.netresearcher.lifenih.govgoogle.comresearchgate.netresearchgate.net.

This compound derivatives have shown cytotoxicity against a range of human cancer cell lines, including those from liver (HepG2), breast (MCF-7), cervical (HeLa), ovarian (OVCA 43), colon (COLO 20DM), and leukemia (L1210, P388) nih.govrsc.orgx-mol.netacs.orgresearchgate.netnih.govgoogle.comresearchgate.netresearchgate.net. Compound 1f exhibited significant cytotoxicity with an IC50 of 0.12 ± 0.04 µg/mL, which was more potent than doxorubicin (B1662922) (IC50: 0.74 ± 0.01 µg/mL) researchgate.netresearchgate.net. Compound 2g showed higher efficacy against the HepG2 cell line with a GI50 value of 0.01 μM compared to doxorubicin acs.org. Compound 1b also demonstrated cytotoxic activity against MCF-7 cells rsc.orgnih.gov. While some derivatives show potent activity against cancer cells, others have displayed weak cytotoxicity or safety towards normal cell lines like human embryonic kidney (HEK293), liver (LO2), lung (MRC5), human lung fibroblasts (WI‐38), and kidney epithelial cells (Vero) x-mol.netresearchgate.net.

Reported cytotoxic activities against various cell lines:

CompoundTested Cell Line(s)Activity / IC50, LC50, or GI50 (μg/mL or μM)Comparison StandardSource
1fVarious cancer cell linesIC50 = 0.12 ± 0.04 μg/mLDoxorubicin (0.74) researchgate.netresearchgate.net
2gHepG2GI50 = 0.01 μMDoxorubicin acs.org
1bMCF-7Cytotoxic activity- rsc.orgnih.gov
VariousA2780, HeLa, H7420, Ketr3, SW 1990, HT-29, PC-3IC50 of 6.2–9.3 μM (for some anthraquinone (B42736) derivatives, cited in context of this compound derivatives)- nih.gov
VariousHepG2, MCF-7, HeLa, L1210, P388, COLO 20DM, OVCA 43, A431Cytotoxic activity- x-mol.netgoogle.comresearchgate.net

The cytotoxic effects of this compound derivatives can be mediated through various mechanisms, including the induction of apoptosis google.comnih.gov. Some compounds have been shown to induce cell death and apoptosis by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial activity, causing DNA damage, and activating caspases, specifically caspases 3, 8, and 9 orcid.orggoogle.com. Additionally, these derivatives can cause cell cycle arrest and modulate key intracellular signaling pathways involved in cell growth, proliferation, and survival, such as PI3K/Akt, Her-2/neu, Wnt/beta-catenin, EGFR, mTOR, NF-κB, and COX-2 google.comnih.gov.

In Vitro Cytotoxicity Against Various Cell Lines

Enzyme Inhibition Beyond Monoamine Oxidases

Beyond their classification as hydrazine (B178648) monoamine oxidase inhibitors, this compound derivatives have demonstrated inhibitory effects on other enzymes, notably tyrosinase. wikipedia.org

Tyrosinase Inhibitory Activity

Studies have investigated the potential of this compound derivatives to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. Current time information in Riyadh, SA.researchgate.netresearchgate.netdntb.gov.ua Research indicates that certain this compound derivatives exhibit potent tyrosinase inhibitory activity. For instance, compound 1h has been reported with an IC₅₀ value of 15.16 µg/mL, demonstrating greater activity compared to kojic acid, a known tyrosinase inhibitor, which had an IC₅₀ of 17.79 ± 0.95 µg/mL in the same study. Current time information in Riyadh, SA. Another derivative, compound 1r, also showed high activity against tyrosinase inhibition, with a reported value of 9.31 ± 0.45 μg/mL, compared to kojic acid at 10.42 ± 0.98 μg/mL. researchgate.net

Molecular docking studies have provided insights into the potential interactions between these derivatives and the tyrosinase enzyme. For compound 1r, molecular docking with tyrosinase (PDB ID 2Y9X) indicated a higher docking score (-8.8 kcal mol⁻¹) than that observed for kojic acid (-1.7 kcal mol⁻¹), suggesting a stronger binding affinity to the enzyme's active site. researchgate.net

The tyrosinase inhibitory activities of several this compound derivatives (1a-1i) have been examined, with compound 1h identified as the most potent inhibitor among this group. Current time information in Riyadh, SA.researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected this compound Derivatives

CompoundIC₅₀ (µg/mL)Comparison to Kojic Acid (IC₅₀ = 17.79 ± 0.95 µg/mL)Citation
1h15.16More active Current time information in Riyadh, SA.researchgate.net
1r9.31 ± 0.45More active researchgate.net
Kojic Acid17.79 ± 0.95Standard Current time information in Riyadh, SA.researchgate.net
Kojic Acid10.42 ± 0.98Standard researchgate.net

Note: IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. Lower values indicate greater potency.

Larvicidal and Antifeedant Activities

This compound derivatives have also been evaluated for their potential as larvicidal and antifeedant agents, particularly against insect vectors and aquatic organisms. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov

Studies have demonstrated the larvicidal activity of these compounds against Culex quinquefasciatus, a common mosquito species. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov Compound 1c, a synthesized derivative, showed notable efficacy as a larvicidal agent, exhibiting a superior LD₅₀ value of 9.7 μg/mL against C. quinquefasciatus compared to the standard insecticide permethrin (B1679614), which had an LD₅₀ of 17.1 μg/mL. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov This indicates that a lower concentration of compound 1c was required to achieve a lethal effect on the mosquito larvae. Further analysis through molecular docking suggested that compound 1c possesses a higher binding affinity to a mosquito odorant-binding protein (3OGN) compared to permethrin, potentially contributing to its enhanced larvicidal activity. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov

In addition to larvicidal effects, the antifeedant activities of this compound derivatives have been assessed, including against the marine fish Oreochromis mossambicus. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov In antifeedant activity assays, several compounds, specifically 1a, 1e, 1f, 1j, and 1k, demonstrated significant effects, exhibiting 100% mortality at a concentration of 100 μg/mL. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov Conversely, compounds 1c and 1d showed low toxicity in these assays, with 0% mortality observed at the same concentration. uni.lu

Table 2: Larvicidal and Antifeedant Activities of Selected this compound Derivatives

CompoundLarvicidal Activity (vs. C. quinquefasciatus) LD₅₀ (μg/mL)Antifeedant Activity (vs. O. mossambicus) at 100 μg/mL (% Mortality)Citation
1c9.70 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
Permethrin17.1Not specified in source Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1aLow activity (> 100 in one study) nih.gov100 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1e66.0 nih.gov100 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1fVery low activity (> 100) nih.gov100 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1j71.8 nih.gov100 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1k66.0 nih.gov100 Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
1dVery low activity (> 100) nih.gov0 uni.lunih.gov

Computational Approaches in Cimemoxin Derivative Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a fundamental computational technique used to predict the preferred orientation, or binding mode, of a ligand (such as a Cimemoxin derivative) to a receptor (such as a protein) and to estimate the strength of the resulting complex. This method is crucial in understanding the potential interactions between small molecules and biological targets at an atomic level. researchgate.netx-mol.netgoogle.comresearchgate.netnih.govnih.govdntb.gov.uaresearcher.liferesearchgate.netx-mol.comirjmets.commdpi.com

Studies on this compound derivatives have utilized molecular docking to assess their binding affinity and interaction modes with various protein targets. For instance, molecular docking has been employed to examine the binding capacity of this compound derivatives with proteins such as tyrosinase (PDB ID: 2Y9X) and a mosquito odorant-binding protein (PDB ID: 3OGN) from Culex quinquefasciatus. researchgate.netplos.org These simulations aim to elucidate how the derivatives might interact with the active sites of these proteins, providing insights into potential inhibitory or binding mechanisms.

Research findings from molecular docking studies on this compound derivatives have reported docking scores, which serve as an indicator of binding affinity. For example, in a study investigating antioxidant, antibacterial, and cytotoxic activities of this compound derivatives, molecular docking was performed. Compound 1r, a this compound derivative, showed a higher docking score (−8.8 kcal mol⁻¹) with the 2Y9X protein compared to the standard kojic acid (−1.7 kcal mol⁻¹), suggesting a potentially stronger binding interaction. researchgate.net Similarly, compound 1c, another derivative, exhibited a docking score of -10.4 kcal/mol with the 3OGN protein, surpassing that of the standard permethrin (B1679614) (-9.5 kcal/mol) in studies related to mosquito larvicidal activity. dntb.gov.uaplos.org These results from molecular docking help prioritize derivatives with favorable predicted binding characteristics for further investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, reactivity, and other properties of molecules. x-mol.comdntb.gov.uaplos.org For this compound derivatives, DFT calculations provide a theoretical basis for understanding their chemical behavior and potential interactions.

In the computational study of this compound derivatives, DFT calculations have been performed to optimize the structures of newly modified compounds. researchgate.netplos.org Using basis sets such as B3LYP/6-31G⁺ (d, p), researchers have calculated various properties, including electron density distribution, electrostatic potential maps, interaction strengths, and frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netplos.org

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter obtained from DFT calculations, as it relates to the molecule's reactivity and stability. A smaller energy gap generally indicates higher reactivity. For instance, DFT calculations were used to determine the energy gap for highly active compound 1r (ΔE = 0.11) and weakly active compound 1a (ΔE = 0.12) among this compound derivatives studied for tyrosinase inhibitory activity. researchgate.net These theoretical calculations complement experimental findings and molecular docking results by providing deeper insights into the electronic factors that govern the interactions and activities of this compound derivatives. researchgate.netdntb.gov.uaplos.org

In Silico Prediction of Pharmacological Activities and Biological Profiles

In silico prediction methods encompass a range of computational tools used to estimate the potential pharmacological activities, biological profiles, and pharmacokinetic properties of compounds. These methods are valuable for screening large libraries of molecules and prioritizing candidates for synthesis and experimental testing, saving time and resources. x-mol.complos.org

For this compound derivatives, in silico approaches have been employed for various predictive tasks. This includes in silico screening to identify potentially potent derivatives. researchgate.net Furthermore, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of novel this compound derivatives have been investigated using in silico prediction tools such as SwissADME. researchgate.netx-mol.netx-mol.comdntb.gov.uairjmets.com

ADMET prediction is a crucial step in the early stages of drug discovery as it helps filter out compounds likely to have unfavorable pharmacokinetic profiles or potential toxicity issues. By predicting these properties computationally, researchers can focus on synthesizing and testing derivatives that are more likely to succeed in later stages of development. The findings from in silico ADMET predictions for this compound derivatives contribute to a more comprehensive understanding of their potential biological profiles. researchgate.netx-mol.netx-mol.comdntb.gov.uairjmets.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com QSAR models aim to establish mathematical relationships that can predict the activity of new, untested compounds based on their molecular structures.

While specific detailed QSAR models developed solely for a large series of diverse this compound derivatives are not extensively detailed in the provided search snippets, the concept of QSAR is relevant in the broader context of studying compound activity based on structure. Some search results mention QSAR in conjunction with studies involving this compound derivatives or related computational approaches. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com

In the context of this compound derivative research, QSAR modeling could potentially be applied to build predictive models for various activities, such as antioxidant, antibacterial, cytotoxic, or enzyme inhibitory effects, based on the structural variations among the synthesized derivatives and their experimentally determined activities. By identifying the key structural features that influence activity, QSAR models can guide the rational design and synthesis of novel this compound derivatives with enhanced properties. Although specific QSAR models for this compound derivatives are not prominently featured in the provided results, the mention of QSAR in related contexts suggests its potential applicability in this area of research. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com

Preclinical Evaluation and Prospects for Therapeutic Development

In Vitro and In Vivo Study Models for Biological Activity Validation

Preclinical studies are crucial for evaluating the biological properties of a molecule and establishing the relationship between pharmacokinetics, pharmacodynamics, and toxicological signals in the context of the biological response to specific targets. nih.govnih.gov Both in vitro and in vivo models are utilized in this phase. In vitro studies allow for precise cellular exposure to a drug, which can be advantageous for assessing variables of drug metabolism and avoiding the complexities of global ADME mechanisms encountered in vivo models. nih.gov However, in vivo animal models are essential for reproducing the interplay of tissues and organ systems relevant to humans. nih.gov

Research on Cimemoxin derivatives has employed in vitro models to evaluate various biological activities, including antibacterial, antioxidant, and cytotoxic effects. For example, synthesized this compound derivatives were screened for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net Studies have also investigated the antioxidant activities of these derivatives using assays such as DPPH, NO, H₂O₂, and ABTS. researchgate.net Cytotoxic activities of newly prepared compounds, including this compound derivatives, have been examined using methods like the MTT assay against various cell lines, including cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines (e.g., Vero cells). researchgate.netx-mol.netresearchgate.net

Molecular docking studies, an in silico technique, are also frequently used in conjunction with in vitro studies to understand the potential binding interactions of compounds with biological targets. researchgate.netresearchgate.netx-mol.netresearchgate.net These computational methods can help predict the effectiveness of compounds towards specific proteins involved in cell growth, proliferation, survival, and metabolism. x-mol.net For instance, molecular docking has been used to assess the binding capacity of this compound derivatives to proteins like 4OR7 and 2Y9X. researchgate.netresearchgate.net

While the search results highlight in vitro and in silico studies on this compound derivatives, detailed information on in vivo studies specifically for this compound or its derivatives in the provided context is less prominent. Preclinical pharmacokinetics and pharmacodynamic modeling are typically conducted using in vivo animal studies to characterize drug disposition and establish PK/PD relationships. nih.gov

Assessment of Compound Safety and Toxicological Profiles from Preclinical Models

Assessment of compound safety and toxicological profiles is a critical component of preclinical evaluation. nih.gov This involves conducting toxicity tests in animal models to understand potential adverse effects. nih.gov In the context of drug metabolism, preclinical assessment aims to understand metabolic stability, identify metabolites, and evaluate the potential for drug-drug interactions, all of which can influence toxicity. nih.gov

Studies on this compound derivatives have included assessments of cytotoxicity against various cell lines, which can provide initial insights into potential toxicity. For example, some this compound derivatives showed cytotoxicity against Vero cell lines. researchgate.net One specific derivative, compound 1f, was reported to be more hazardous than doxorubicin (B1662922) against Vero cell lines at certain concentrations. researchgate.net Other derivatives displayed weak cytotoxic activity against tested cancer cell lines. researchgate.net

While cytotoxicity assays in vitro offer preliminary safety indications, comprehensive toxicological profiles are typically established through dedicated in vivo toxicology studies in animal models. nih.gov These studies aim to determine dose-limiting toxicities and understand the nature of adverse effects. The provided search results mention the importance of toxicology studies in preclinical development nih.gov, but specific detailed toxicological profiles for this compound or its derivatives from in vivo preclinical models are not explicitly detailed within the provided snippets. The metabolic biotransformation of drugs is a key determinant of toxicity in humans, and preclinical assessments aim to resolve metabolic stability and identify metabolic routes to understand potential toxic pathways. nih.gov

Investigation of Metabolic Pathways and Bioavailability in Preclinical Models

Investigating metabolic pathways and bioavailability in preclinical models is essential for understanding how a compound is processed and absorbed by the body. nih.govnih.govnih.gov Drug metabolism, primarily occurring in the liver but also in other organs, significantly influences a drug's pharmacokinetic profile and can impact its efficacy and toxicity. nih.gov Preclinical drug metabolism assessment aims to determine metabolic stability, identify and quantify metabolites, pinpoint metabolic routes and enzyme catalysis, and assess potential drug-drug interactions. nih.gov Bioavailability, particularly oral bioavailability, is a crucial factor in drug development, influenced by factors like solubility, permeability, and metabolism. researchgate.netnih.gov

Preclinical bioavailability studies in animal models like rats or dogs are conducted to inform decisions on clinical drug formulation development. nih.gov These studies often involve assessing the absolute and relative bioavailability of different formulations. nih.gov

While the search results emphasize the importance of understanding metabolic pathways and bioavailability in preclinical development nih.govnih.govnih.gov, specific details regarding the metabolic pathways and bioavailability of this compound or its derivatives in preclinical models are not extensively provided within the snippets. Research on hydrazine (B178648) derivatives, the class to which this compound belongs, notes that their synthesis can be employed to alter physicochemical properties, thereby influencing bioavailability, efficacy, and pharmacological activity. researchgate.net Mannich bases, a type of derivative, have been shown to have higher solubility compared to their parent compounds, which can enhance bioavailability. researchgate.net

Preclinical studies on other compounds, such as savolitinib, illustrate the typical approach to investigating metabolism and bioavailability, involving in vitro and in vivo studies to characterize pharmacokinetics, identify major elimination pathways (e.g., hepatic oxidative metabolism followed by urinary and biliary excretions), and predict human PK profiles based on preclinical data. nih.gov

Potential for Repurposing or Novel Therapeutic Applications of Derivatives

The potential for repurposing existing drugs or developing novel therapeutic applications for derivatives is an active area of research. Drug repurposing involves finding new uses for compounds that have already been investigated or approved for other indications. bioinformation.net

While this compound itself was initially investigated as an antidepressant MAOI but never marketed ncats.iowikipedia.org, research on its derivatives suggests potential in other therapeutic areas. Studies on this compound derivatives have explored their antioxidant, antibacterial, and cytotoxic activities. researchgate.netresearchgate.netresearchgate.netresearchgate.netjksus.orgresearcher.lifex-mol.comacs.orgresearchgate.netdntb.gov.uaresearchgate.net These findings indicate the potential for developing this compound derivatives as antibacterial, antioxidant, or anticancer agents. researchgate.netresearchgate.netresearchgate.net Some derivatives have shown promising inhibitory capabilities in antibacterial, antifungal, and cytotoxic screenings compared to reference compounds. researchgate.net

Specifically, certain this compound derivatives have demonstrated significant antibacterial activity against various bacterial strains, including K. pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Others have shown activity against fungal strains like Candida albicans. researchgate.net Cytotoxic activity against cancer cell lines such as HepG2 (liver) and MCF-7 (breast) has also been reported for some derivatives. researchgate.netresearchgate.netx-mol.netresearchgate.netresearchgate.net

Beyond antibacterial and cytotoxic potential, some this compound derivatives have exhibited tyrosinase inhibitory activity, suggesting potential applications in cosmetics or for addressing issues related to melanin (B1238610) production. researchgate.netresearchgate.net Additionally, one derivative showed promising larvicidal activity against mosquito larvae. researchgate.netresearchgate.net

The research on this compound derivatives highlights the potential of modifying the core structure to yield compounds with diverse biological activities, opening avenues for novel therapeutic applications or the repurposing of the this compound scaffold. researchgate.netnih.gov Molecular docking studies support these findings by illustrating the potential binding interactions of these derivatives with various biological targets relevant to their observed activities. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. How to optimize figures and tables for clarity in this compound research papers?

  • Answer :
  • Figures : Use vector graphics for chemical structures; label axes with units and error bars (SEM/SD).
  • Tables : Highlight key results (e.g., IC₅₀, p-values) and avoid redundancy with text.
  • Supplemental Data : Include raw chromatograms, dose-response curves, and code for computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.